7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C19H14N4O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.07357611 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety, such as hms3546c12, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles, a key structural component of hms3546c12, are known to interact with their targets and induce changes that result in their anti-infective properties
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a broad range of chemical and biological properties, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been associated with anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that HMS3546C12 may have similar effects.
Biochemical Analysis
Biochemical Properties
7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase isoforms and peroxisome proliferator-activated receptors (PPARs). The oxadiazole moiety in the compound is known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . Additionally, the compound may act as a dual agonist for PPARα/δ, influencing lipid metabolism and energy homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PPARs can modulate the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels and energy balance . Furthermore, its inhibition of carbonic anhydrase isoforms can affect cellular pH regulation and ion transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The oxadiazole moiety binds to the active site of carbonic anhydrase isoforms, inhibiting their enzymatic activity . This inhibition disrupts the conversion of carbon dioxide to bicarbonate, affecting cellular pH balance. Additionally, the compound’s interaction with PPARs involves binding to the receptor’s ligand-binding domain, leading to receptor activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on carbonic anhydrase isoforms and its agonistic effects on PPARs, leading to sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates lipid metabolism and energy homeostasis without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The metabolic pathways of the compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and albumin, facilitating its distribution to various tissues . Its localization and accumulation in specific tissues can affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with its target proteins and exert its effects . The presence of specific targeting signals in the compound’s structure may direct it to particular cellular compartments, enhancing its activity and function.
Properties
IUPAC Name |
7-methyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-23-18(24)12-7-14-15(26-10-25-14)8-13(12)20-19(23)28-9-16-21-17(22-27-16)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQAXAUSXFJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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